1-(2-Aminoethyl)cyclopentanol 1-(2-Aminoethyl)cyclopentanol
Brand Name: Vulcanchem
CAS No.: 859629-83-7
VCID: VC2393351
InChI: InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2
SMILES: C1CCC(C1)(CCN)O
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol

1-(2-Aminoethyl)cyclopentanol

CAS No.: 859629-83-7

Cat. No.: VC2393351

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)cyclopentanol - 859629-83-7

Specification

CAS No. 859629-83-7
Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
IUPAC Name 1-(2-aminoethyl)cyclopentan-1-ol
Standard InChI InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2
Standard InChI Key HRYBUTIAGJBDDV-UHFFFAOYSA-N
SMILES C1CCC(C1)(CCN)O
Canonical SMILES C1CCC(C1)(CCN)O

Introduction

Chemical Structure and Identification

1-(2-Aminoethyl)cyclopentanol is a cyclopentane derivative with an aminoethyl group and a hydroxyl group attached to the same carbon atom. The compound features a tertiary alcohol functional group at position 1 of the cyclopentane ring and a primary amine at the terminal position of the ethyl chain.

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
CAS Registry Number859629-83-7
Molecular FormulaC₇H₁₅NO
Molecular Weight129.2 g/mol
IUPAC Name1-(2-aminoethyl)cyclopentan-1-ol
Standard InChIInChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2
Standard InChIKeyHRYBUTIAGJBDDV-UHFFFAOYSA-N
SMILES NotationC1CCC(C1)(CCN)O
PubChem Compound ID22273129

Structural Features

The compound contains:

  • A cyclopentane ring

  • A tertiary hydroxyl group at the 1-position

  • A two-carbon chain (ethyl) with a terminal primary amine

  • Two functional groups: an alcohol and an amine

This bifunctional structure potentially enables diverse chemical interactions, making it a versatile building block for synthetic applications.

Physical Properties

1-(2-Aminoethyl)cyclopentanol exhibits physical properties typical of amino alcohols of similar molecular weight. The following table summarizes its key physical properties:

PropertyValueMethod/Source
Physical StateSolid/Liquid*Predicted based on melting point
Boiling Point214.11°CEPI Suite
Boiling Point (alternate)197.89°CEPA T.E.S.T.
Melting Point32.36°CEPI Suite
Density0.96 g/cm³EPA T.E.S.T.
Flash Point73.72°CEPA T.E.S.T.
Water Solubility150,116 mg/LEPA T.E.S.T.
Water Solubility (alternate)896,620 mg/LEPI Suite

*Note: The compound is likely to be a solid at room temperature but with a relatively low melting point.

The compound exhibits excellent water solubility, though estimates vary significantly between prediction models. This high water solubility is consistent with its structure containing both hydroxyl and amino functional groups, which can form hydrogen bonds with water molecules.

Spectroscopic Properties

Limited spectroscopic data is available for this specific compound, but predicted collision cross-section data for various adducts has been reported:

Adductm/zPredicted CCS (Ų)
[M+H]⁺130.12265128.4
[M+Na]⁺152.10459136.4
[M+NH₄]⁺147.14919138.3
[M+K]⁺168.07853131.2
[M-H]⁻128.10809129.5
[M+Na-2H]⁻150.09004133.7
[M]⁺129.11482129.6
[M]⁻129.11592129.6

These collision cross-section values can be valuable for analytical identification using ion mobility spectrometry coupled with mass spectrometry.

Chemical Properties

Reactivity

As a bifunctional molecule containing both amine and alcohol groups, 1-(2-Aminoethyl)cyclopentanol can participate in various chemical reactions:

  • The primary amine can undergo:

    • Nucleophilic substitution reactions

    • Acylation to form amides

    • Reductive amination with aldehydes or ketones

    • Imine formation

    • Salt formation with acids

  • The tertiary alcohol can participate in:

    • Dehydration reactions

    • Esterification

    • Oxidation (though tertiary alcohols are generally resistant to oxidation)

    • Hydrogen bonding

Hazard StatementCodeMeaning
Harmful if swallowedH302The compound may cause harm if ingested

Recommended Precautions

The following precautionary measures are advised when handling this compound:

  • Wear protective gloves (P280)

  • In case of contact with skin or eyes, wash with plenty of water (P305+P351+P338)

  • Store under inert gas at 2-8°C (based on recommendations for similar compounds)

Comparison with Related Compounds

Understanding the properties and applications of 1-(2-Aminoethyl)cyclopentanol can be enhanced by comparing it with structurally related compounds:

Structural Analogues

CompoundFormulaKey Structural Difference
2-(Aminomethyl)cyclopentan-1-olC₆H₁₃NOOne carbon shorter chain; secondary alcohol
2-Amino cyclopentanolC₅H₁₁NONo ethyl chain; amine directly on the ring
Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-relC₆H₁₃NOMethyl instead of aminoethyl; different stereochemistry

Functional Comparison

The positioning of functional groups significantly affects reactivity and applications:

  • 1-(2-Aminoethyl)cyclopentanol: Terminal amine with flexibility due to the ethyl chain; tertiary alcohol

  • 2-Amino cyclopentanol: Amine directly on the ring with less conformational freedom; secondary alcohol

  • 2-(Aminomethyl)cyclopentan-1-ol: Shorter aminomethyl group; likely different spatial arrangement of functional groups

These differences would influence hydrogen bonding patterns, molecular recognition properties, and reactivity in synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator